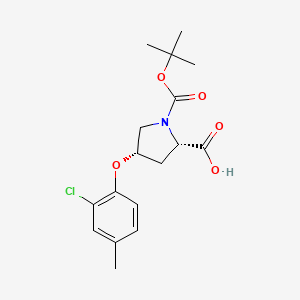
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
説明
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO5 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylic acid, also referred to as Boc-Hyp-OMe, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₄ClNO₅
- Molecular Weight : 369.84 g/mol
- CAS Number : 1354485-98-5
The presence of a tert-butoxycarbonyl (Boc) group is significant for its stability and solubility in biological systems.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- Antimicrobial Studies :
- Cancer Cell Line Studies :
- Inflammation Models :
Data Tables
科学的研究の応用
Pharmaceutical Applications
-
Dipeptidyl Peptidase IV Inhibition :
- The compound has shown potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in the treatment of Type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, leading to improved glycemic control.
- Studies indicate that derivatives of this compound exhibit varying degrees of DPP-IV inhibition, with some showing IC50 values as low as 0.6 nM, indicating strong inhibitory activity .
-
Synthesis of Bioactive Molecules :
- The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further reactions makes it valuable in medicinal chemistry.
- For instance, modifications at the phenoxy position can yield compounds with enhanced biological activity or specificity towards certain targets.
Case Study 1: DPP-IV Inhibitors Development
Research has demonstrated that modifications to the pyrrolidine structure can significantly impact the inhibitory potency against DPP-IV. A series of analogs were synthesized based on (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methylphenoxy)-2-pyrrolidinecarboxylic acid, leading to compounds with improved pharmacokinetic profiles and selectivity .
Case Study 2: Structure-Activity Relationship Studies
A comprehensive study focused on the structure-activity relationships (SAR) of various derivatives revealed that specific substitutions on the aromatic ring could enhance binding affinity to DPP-IV. This research utilized this compound as a scaffold for generating a library of compounds .
Synthesis and Characterization
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Using appropriate amines and carbonyl precursors.
- Protection Strategy : Employing tert-butoxycarbonyl groups to protect amino functionalities during subsequent reactions.
- Chlorination and Substitution : Introducing chlorinated phenoxy groups through electrophilic aromatic substitution techniques.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
特性
IUPAC Name |
(2S,4S)-4-(2-chloro-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-10-5-6-14(12(18)7-10)23-11-8-13(15(20)21)19(9-11)16(22)24-17(2,3)4/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKCUOOYRPCGMB-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















